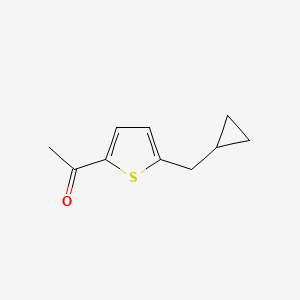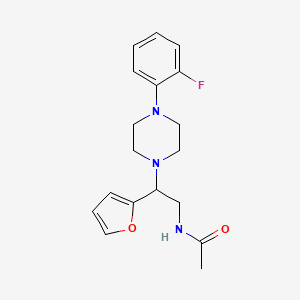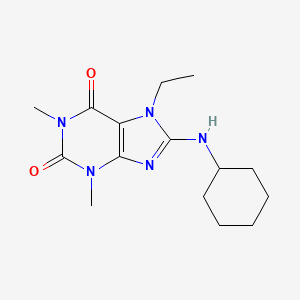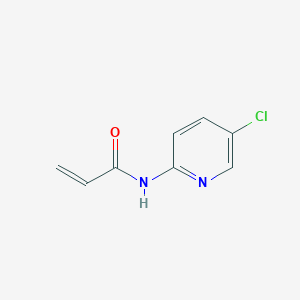![molecular formula C22H19ClN2O4S B2666279 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922062-53-1](/img/structure/B2666279.png)
1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The patent document provides some information on the synthesis of similar compounds , but specific reactions involving this compound are not detailed in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research on compounds similar to 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide focuses on their synthesis, structural analysis, and potential applications in various fields such as material science, pharmacology, and chemistry. For example, studies on the synthesis of related methanesulfonates explore novel synthetic routes and the structural characterization of these compounds, providing insights into their chemical properties and potential uses in drug development and material science. The methanesulfonic acid catalyzed reaction and the synthesis of related methanesulfonates highlight the chemical versatility and potential for further functionalization of such compounds (Upadhyaya et al., 1997).
Photophysical Properties
Another area of interest is the study of the photophysical properties of related compounds, which can lead to applications in optoelectronics, sensors, and as fluorescence markers. For instance, the synthesis and investigation of fluorescent derivatives demonstrate their potential as fluorescent probes and in the development of new materials for photonic applications (Kauffman & Bajwa, 1993).
Antimicrobial and Anticancer Activities
Furthermore, research into the antimicrobial and anticancer activities of similar sulfonamide-linked compounds has revealed promising biological activities, which could lead to the development of new therapeutic agents. The synthesis of amido sulfonamido methane linked bis heterocycles and their evaluation for antimicrobial and anticancer activities exemplify the potential of these compounds in medicinal chemistry (Premakumari et al., 2014).
Carbonic Anhydrase Inhibition
Additionally, the development of [1,4]oxazepine-based primary sulfonamides has shown significant inhibition of human carbonic anhydrases, suggesting their utility as therapeutic agents for conditions involving these enzymes. The synthesis and evaluation of these compounds emphasize the role of the primary sulfonamide functionality in both the chemical synthesis and biological activity of these molecules (Sapegin et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-2-25-19-5-3-4-6-21(19)29-20-12-11-17(13-18(20)22(25)26)24-30(27,28)14-15-7-9-16(23)10-8-15/h3-13,24H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHZFQDXRSJGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2666197.png)
![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)

![Methyl 3-({2-[(2-{[2-(2-chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2666203.png)
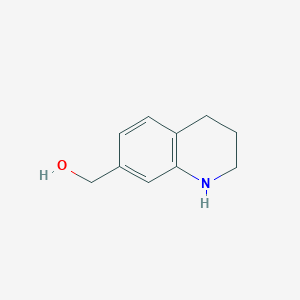

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)
